REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][c:12]([N:14]=[c:15]2[s:16][cH:17][cH:18][n:19]2[CH2:20][O:21][CH3:22])[n:13]1)([CH3:5])([CH3:23])[CH3:24].[CH3:36][OH:37].[CH:32]([Cl:33])([Cl:34])[Cl:35].[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31]>>[OH:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][c:12]([N:14]=[c:15]2[s:16][cH:17][cH:18][n:19]2[CH2:20][O:21][CH3:22])[n:13]1
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Name
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COCn1ccsc1=Nc1cccc(CO[Si](C)(C)C(C)(C)C)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCn1ccsc1=Nc1cccc(CO[Si](C)(C)C(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COCn1ccsc1=Nc1cccc(CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |